Benzylhydrazine oxalate Benzylhydrazine oxalate
Brand Name: Vulcanchem
CAS No.: 32064-65-6
VCID: VC8100423
InChI: InChI=1S/C7H10N2.C2H2O4/c8-9-6-7-4-2-1-3-5-7;3-1(4)2(5)6/h1-5,9H,6,8H2;(H,3,4)(H,5,6)
SMILES: C1=CC=C(C=C1)CNN.C(=O)(C(=O)O)O
Molecular Formula: C9H12N2O4
Molecular Weight: 212.2 g/mol

Benzylhydrazine oxalate

CAS No.: 32064-65-6

Cat. No.: VC8100423

Molecular Formula: C9H12N2O4

Molecular Weight: 212.2 g/mol

* For research use only. Not for human or veterinary use.

Benzylhydrazine oxalate - 32064-65-6

Specification

CAS No. 32064-65-6
Molecular Formula C9H12N2O4
Molecular Weight 212.2 g/mol
IUPAC Name benzylhydrazine;oxalic acid
Standard InChI InChI=1S/C7H10N2.C2H2O4/c8-9-6-7-4-2-1-3-5-7;3-1(4)2(5)6/h1-5,9H,6,8H2;(H,3,4)(H,5,6)
Standard InChI Key RCHUSXHCJLZTEY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNN.C(=O)(C(=O)O)O
Canonical SMILES C1=CC=C(C=C1)CNN.C(=O)(C(=O)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition and Structural Features

Benzylhydrazine oxalate consists of a benzylhydrazine moiety complexed with oxalic acid. The benzyl group (C6_6H5_5CH2_2) is attached to a hydrazine backbone (NHNH2_2), while the oxalate component ((COOH)2_2) provides acidic counterions. The SMILES string for this compound is OC(=O)C(O)=O.NNCc1ccccc1, reflecting its dual-component structure .

Table 1: Physicochemical Properties of Benzylhydrazine Oxalate

PropertyValueSource
Molecular Weight212.2 g/mol
Melting Point183–188°C (decomposition)
Hydrogen Bond Donors4
Hydrogen Bond Acceptors6
Topological Polar Surface113 Ų

Spectral Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm its structural integrity. The 13C^{13}\text{C} NMR spectrum reveals peaks corresponding to aromatic carbons (110–130 ppm) and carbonyl groups (165–170 ppm) . GC-MS data show dominant fragments at m/z 91 (base peak) and 122, indicative of the benzyl group and hydrazine-oxalate adducts .

Synthesis and Industrial Production

Synthetic Routes

While detailed industrial protocols are proprietary, laboratory-scale synthesis typically involves the reaction of benzylhydrazine with oxalic acid in anhydrous ethanol under reflux conditions. The product crystallizes upon cooling, yielding a white solid with ≥96% purity after recrystallization .

Purification and Quality Control

Industrial batches undergo column chromatography and vacuum drying to remove residual solvents. Purity is verified via high-performance liquid chromatography (HPLC), with regulatory standards mandating <1% impurities for research-grade material .

Biochemical Mechanisms and Enzyme Interactions

Monoamine Oxidase (MAO) Inhibition

Benzylhydrazine oxalate acts as an irreversible inhibitor of MAO-A and MAO-B isoforms, enzymes responsible for degrading neurotransmitters like serotonin and dopamine . By covalently binding to the flavin adenine dinucleotide (FAD) cofactor, it disrupts catalytic activity, leading to elevated monoamine levels in synaptic clefts .

Table 2: Enzymatic Targets and Effects

EnzymeOrganismInhibition MechanismBiological Consequence
MAO-AHumanFAD cofactor bindingIncreased serotonin levels
MAO-BRatSubstrate competitionDopamine accumulation
Bovine serum amine oxidaseBovineTransient inhibitionAltered amine metabolism

Kinetic Studies and Temporal Effects

In bovine serum amine oxidase, benzylhydrazine oxalate exhibits biphasic inhibition: an initial rapid phase (15 minutes) followed by gradual enzymatic recovery over hours . This transient interaction suggests reversible binding at lower concentrations, transitioning to irreversible adduct formation at higher doses .

Research Applications

Neurological Disease Models

The compound’s MAO inhibitory properties make it valuable for simulating Parkinson’s disease and depression in rodents. Chronic administration at 10–50 mg/kg induces dopamine-dependent hyperactivity, replicating neurotransmitter imbalances observed in clinical pathologies .

Industrial Catalysis

Benzylhydrazine oxalate serves as a precursor in synthesizing heterocyclic compounds, including pyrazoles and triazoles, which are integral to pharmaceutical manufacturing . Its use in cross-coupling reactions enables the production of antiretroviral agents and kinase inhibitors .

ParameterRecommendationSource
Personal Protective EquipmentGloves, lab coat, goggles
Storage Conditions2–8°C in airtight container
Disposal MethodsIncineration at >1,000°C

Regulatory Status

The compound is listed in the PubChem database (CID: 13000183) and complies with REACH regulations for laboratory use . Industrial applications require Material Safety Data Sheet (MSDS) compliance and environmental impact assessments .

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